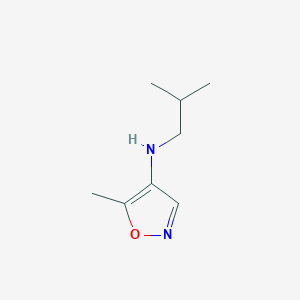

5-Methyl-4-(isobutylamino)isoxazole

Descripción

5-Methyl-4-(isobutylamino)isoxazole is an isoxazole derivative characterized by a methyl group at the 5-position and an isobutylamino substituent at the 4-position of the heterocyclic ring. The isobutylamino group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkyl or amino substituents .

Propiedades

Fórmula molecular |

C8H14N2O |

|---|---|

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

5-methyl-N-(2-methylpropyl)-1,2-oxazol-4-amine |

InChI |

InChI=1S/C8H14N2O/c1-6(2)4-9-8-5-10-11-7(8)3/h5-6,9H,4H2,1-3H3 |

Clave InChI |

MEJXQONTZHKVTD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NO1)NCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-methylisoxazol-4-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which forms the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of isoxazole derivatives, including N-Isobutyl-5-methylisoxazol-4-amine, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of eco-friendly reagents and conditions, making the process more sustainable and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

N-Isobutyl-5-methylisoxazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Monoamine Oxidase Inhibition

One of the significant applications of 5-Methyl-4-(isobutylamino)isoxazole is its role as a monoamine oxidase inhibitor. Research indicates that derivatives of isoxazole, including this compound, exhibit potent inhibitory effects on both type A and type B monoamine oxidases. This inhibition is particularly relevant for treating neurodegenerative disorders such as Parkinson's disease and depression, where the modulation of neurotransmitter levels is crucial for therapeutic efficacy . The compound's ability to prevent the breakdown of dopamine enhances its potential as a treatment option for these conditions.

Neuropathic Pain Management

The analgesic properties of isoxazole derivatives have also been explored. The compound has shown promise in alleviating neuropathic pain, which is often resistant to conventional pain medications. Its mechanism may involve the modulation of neurotransmitter release and receptor activity within the central nervous system .

Neuropharmacological Applications

Alzheimer's Disease

5-Methyl-4-(isobutylamino)isoxazole has been investigated for its potential in treating Alzheimer's disease. The compound's neuroprotective effects are attributed to its ability to inhibit monoamine oxidase, thereby preserving neuronal function and reducing oxidative stress in brain tissues . Additionally, studies suggest that it may enhance cognitive function through improved neurotransmitter dynamics.

Antidepressant Activity

The compound has also been studied for its antidepressant-like effects in animal models. Research suggests that it may exert these effects by enhancing serotonin and norepinephrine levels in the brain, similar to traditional antidepressant medications . This positions 5-Methyl-4-(isobutylamino)isoxazole as a candidate for further development in psychopharmacology.

Organic Synthesis

Building Block for Novel Compounds

In organic synthesis, 5-Methyl-4-(isobutylamino)isoxazole serves as a versatile building block for the development of novel pharmaceutical agents. Its unique structural features allow chemists to modify and create new derivatives with enhanced biological activities. For instance, modifications at various positions on the isoxazole ring can lead to compounds with improved potency against specific biological targets .

Case Studies

Mecanismo De Acción

The mechanism of action of N-Isobutyl-5-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Alkyl and Amino Substitutions

- 3-Amino-4-methylisoxazole: Features an amino group at the 3-position and methyl at the 4-position. Exhibits neuroprotective effects, likely due to enhanced hydrogen bonding with biological targets .

- 5-Amino-3-methylisoxazole-4-carboxylic acid: Combines amino and carboxylic acid groups, enabling diverse interactions (e.g., ionic bonding) and broader biological activity than alkyl-substituted analogs .

- 5-Methylisoxazole-4-carboxylic acid: Lacks the isobutylamino group but shows anti-inflammatory properties, highlighting the importance of the methyl-carboxylic acid motif .

Ester and Aromatic Substitutions

- Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate : Incorporates a thienyl group at the 3-position, enhancing π-π stacking interactions and selectivity in kinase inhibition .

Hybrid Structures and Complex Moieties

- (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone: Combines two isoxazole rings with a piperazine linker, demonstrating improved pharmacokinetics due to balanced lipophilicity and solubility .

- 4-Isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide : Merges isoxazole with benzamide, showing dual activity as a COX-2 inhibitor and antimicrobial agent .

Structural Analogues with Divergent Activities

| Compound Name | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 3-Amino-4-methylisoxazole | Amino group at 3-position | Neuroprotective effects | |

| Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate | Thienyl substitution at 3-position | Kinase inhibition | |

| 5-Methylisoxazole-4-carboxylic acid | Carboxylic acid at 4-position | Anti-inflammatory properties | |

| 4-Isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide | Isoxazole-benzamide hybrid | COX-2 inhibition, antimicrobial |

Mechanistic and Pharmacokinetic Differences

- Target Selectivity: Thienyl- or imidazole-substituted isoxazoles (e.g., ) show higher selectivity for enzymes like kinases, whereas simpler methyl/amino derivatives (e.g., ) interact with broader targets (e.g., neurotransmitter receptors).

- Metabolic Stability: Ester derivatives (e.g., ) may undergo hydrolysis in vivo, limiting their half-life compared to carboxamide or non-ester analogs .

Actividad Biológica

5-Methyl-4-(isobutylamino)isoxazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and immunomodulatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the isobutylamino group is particularly significant as it influences the compound's pharmacological profile.

Anticancer Activity

Research has demonstrated that derivatives of isoxazole, including 5-methyl-4-(isobutylamino)isoxazole, exhibit potent anticancer properties.

- Mechanism of Action : The primary mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain isoxazole derivatives can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 4.04 µM to 35.53 µM .

-

Case Studies :

- A study reported that a related compound demonstrated an IC50 of 5.0 µM against ovarian cancer cells (OCVAR-3), indicating significant cytotoxicity .

- Another investigation found that 5-methyl-4-(isobutylamino)isoxazole derivatives showed enhanced activity against colon cancer cells compared to traditional chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

Isoxazole derivatives have also been studied for their anti-inflammatory properties.

- Cytokine Modulation : Compounds similar to 5-methyl-4-(isobutylamino)isoxazole have been shown to modulate cytokine secretion in human peripheral blood mononuclear cells (PBMCs). For example, compounds induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α while suppressing others like IL-6 .

Immunomodulatory Activity

The immunomodulatory potential of isoxazole derivatives has been explored extensively.

- Toll-like Receptor Agonism : Some studies highlight the role of isoxazole compounds as agonists for Toll-like receptors (TLRs), particularly TLR7. These compounds can enhance immune responses against viral infections and may serve as therapeutic agents in autoimmune diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 5-methyl-4-(isobutylamino)isoxazole and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.